![molecular formula C17H11N3O2 B13448428 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13448428.png)
9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of a pyridoindole compound. This compound is characterized by the presence of a nitrophenyl group attached to the pyridoindole core. The deuterium atoms in the structure are often used to study the compound’s behavior in various chemical and biological processes due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridoindole in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and high-throughput screening can also aid in the large-scale production of this compound.
化学反応の分析
Types of Reactions
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles replace the nitro group under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted pyridoindole derivatives
科学的研究の応用
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The pyridoindole core can bind to specific proteins or enzymes, modulating their activity and affecting various biological pathways .
類似化合物との比較
Similar Compounds
Harmine: A natural compound with a similar pyridoindole structure, known for its antitumor properties.
Ethenyl Indoles: Compounds with similar indole cores but different substituents, exhibiting varied optical and electronic properties.
Indole Derivatives: A broad class of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in studying reaction mechanisms and metabolic pathways. The nitrophenyl group also imparts specific reactivity, making this compound valuable in various research applications.
特性
分子式 |
C17H11N3O2 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
9-(2,3,5,6-tetradeuterio-4-nitrophenyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)13-7-5-12(6-8-13)19-16-4-2-1-3-14(16)15-9-10-18-11-17(15)19/h1-11H/i5D,6D,7D,8D |
InChIキー |
XJFIJMUNORMRCD-KDWZCNHSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N2C3=CC=CC=C3C4=C2C=NC=C4)[2H])[2H])[N+](=O)[O-])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)[N+](=O)[O-])C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



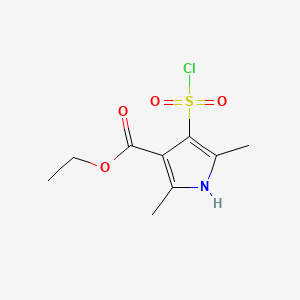
![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
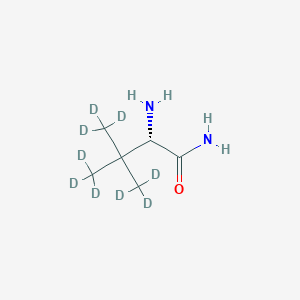
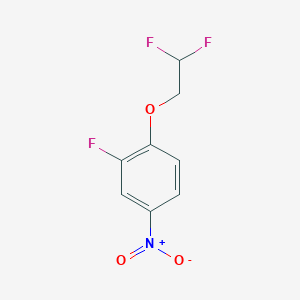
![Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative](/img/structure/B13448381.png)
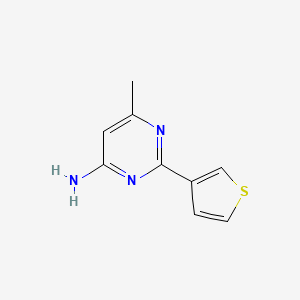
![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13448393.png)

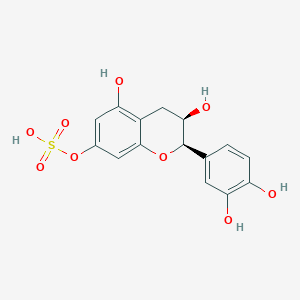
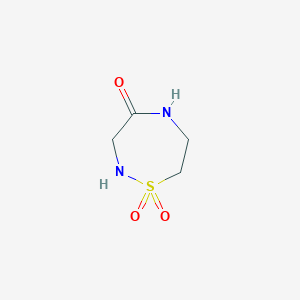
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B13448421.png)

